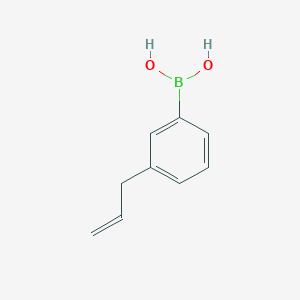

3-(Prop-2-en-1-yl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

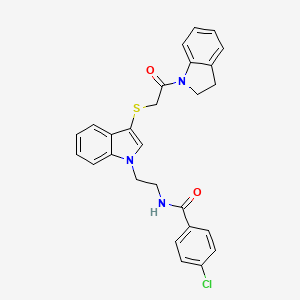

3-(Prop-2-en-1-yl)phenylboronic acid is a useful research compound. Its molecular formula is C9H11BO2 and its molecular weight is 162. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst for Synthesis Reactions

Phenylboronic acid derivatives have been utilized as efficient and convenient catalysts in chemical syntheses. For example, they catalyze the three-component synthesis of tetrahydrobenzo[b]pyrans, highlighting their significance in improving operational simplicity, reducing reaction time, enhancing yields, and minimizing environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Building Blocks for Materials Science

In materials science, phenylboronic acid derivatives serve as crucial building blocks. Their application in the design and synthesis of covalent organic frameworks (COFs) demonstrates their ability to form highly crystalline, porous structures with potential for various uses, including gas storage and separation, due to their high thermal stability and surface area (Côté, Benin, Ockwig, O'Keeffe, Matzger, & Yaghi, 2005).

Enhancement of Optical Properties

Phenylboronic acid derivatives have found applications in enhancing the optical properties of materials. For instance, they have been used to screen for organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials, indicating their potential in developing advanced photonic and display technologies (Zhang, Sun, Tang, Wang, Fan, Liu, Xue, & Yang, 2018).

Glucose Sensing Technologies

In the biomedical field, phenylboronic acid-based polymers have been developed for glucose sensing, showcasing their ability to selectively bind to glucose molecules. This application is particularly relevant for diabetes management, where accurate and selective glucose monitoring is crucial (Sek, Kaczmarczyk, Guńka, Kowalczyk, Borys, Kasprzak, & Nowicka, 2020).

Mechanism of Action

Target of Action

3-(Prop-2-en-1-yl)phenylboronic acid is a type of organoboron compound, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are various biochemical reactions that require boronic esters .

Mode of Action

This compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in various chemical transformations, such as the formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The affected pathways involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The protodeboronation process is also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pharmacokinetics

It’s important to note that the stability of boronic esters, including this compound, can pose challenges in their removal at the end of a sequence if required .

Result of Action

The result of the compound’s action is the production of various functional groups from the boron moiety . This leads to the creation of new compounds that can be used in further chemical reactions .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The rate of hydrolysis of phenylboronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Biochemical Analysis

Biochemical Properties

Boronic acids are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that boronic acids can form reversible covalent bonds with dihydroxy groups

Temporal Effects in Laboratory Settings

It is known to be stored at refrigerated temperatures , suggesting that it may be sensitive to heat.

Metabolic Pathways

Boronic acids can participate in a variety of transformations, including oxidations, aminations, halogenations, and C–C bond formations , but the specific pathways and interactions of 3-(Prop-2-en-1-yl)phenylboronic acid require further study.

Properties

IUPAC Name |

(3-prop-2-enylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7,11-12H,1,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEQOOFGYOZQHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC=C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743255.png)

![4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2743257.png)

![[(2R)-1-ethylpyrrolidin-2-yl]methanol](/img/structure/B2743258.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2743271.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2743276.png)

![methyl 2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2743277.png)